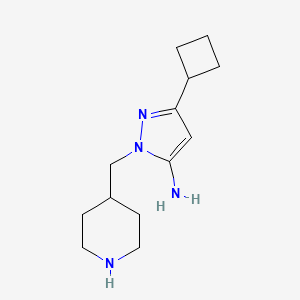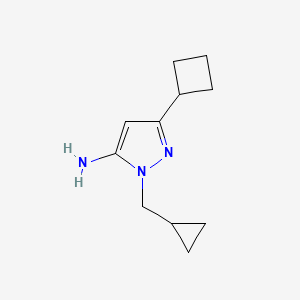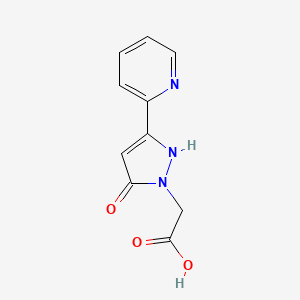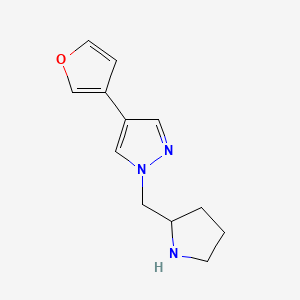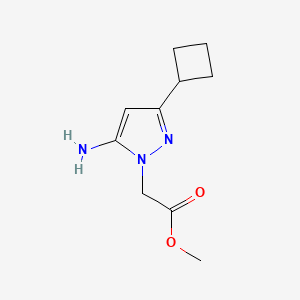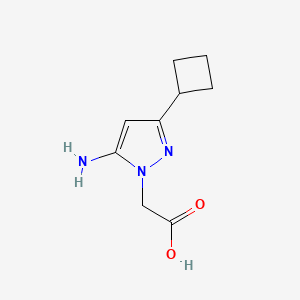
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine
説明
Synthesis Analysis
While specific synthesis methods for “1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine” were not found, azides are often synthesized through reactions involving sodium azide . For example, a mixture of 1-(2-chloroethyl)pyrrolidine and sodium azide was used to synthesize 1-(2-azidoethyl)pyrrolidine .Molecular Structure Analysis
The molecular structure of azides is characterized by a linear arrangement of three nitrogen atoms. This structure imparts unique reactivity to azides, making them useful in a variety of chemical reactions .Chemical Reactions Analysis
Azides can participate in a variety of chemical reactions. They can act as catalysts for the formation of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. They can also inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of many drugs.科学的研究の応用
Carcinogenicity and Human Exposure Studies
Research has demonstrated that certain heterocyclic amines, including compounds structurally similar to 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine, are present in cooked foods and have been identified as potential carcinogens. Studies involving human subjects have identified these compounds in urine samples, suggesting continuous exposure through diet. For instance, Ushiyama et al. (1991) found that heterocyclic amines were detected in the urine samples of healthy volunteers consuming a regular diet, indicating continual human exposure to these potential carcinogens through food Ushiyama et al., 1991. Similarly, Wakabayashi et al. (1993) reported the presence of these compounds in the urine of individuals consuming normal diets, suggesting a continuous exposure through dietary sources Wakabayashi et al., 1993.
DNA Adduct Formation and Mutagenesis
Amines structurally related to 1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine have been implicated in the formation of DNA adducts, potentially leading to mutations and cancer development. For example, Turteltaub et al. (1999) discussed the dosimetry of protein and DNA adduct formation by heterocyclic amines at low doses in humans and rodents, indicating that human exposure to these compounds via dietary sources leads to the formation of adducts in human tissues Turteltaub et al., 1999.
Metabolism and Biological Effects
Several studies have focused on understanding the metabolism of heterocyclic amines and their biological effects in humans and animals. For instance, Boobis et al. (1994) determined the contribution of cytochrome P450 (CYP1A2) to the metabolism of dietary heterocyclic amines in vivo in humans, highlighting the significance of enzymatic pathways in the metabolism and potential toxicity of these compounds Boobis et al., 1994. Additionally, Vanhaecke et al. (2008) studied the metabolic involvement of intestinal bacteria in the metabolism of heterocyclic amines, shedding light on the complex interaction between dietary compounds, metabolism, and individual microbiome composition Vanhaecke et al., 2008.
Safety and Hazards
特性
IUPAC Name |
2-(2-azidoethyl)-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6/c12-11-8-10(9-4-2-1-3-5-9)15-17(11)7-6-14-16-13/h1-5,8H,6-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPGRBFXNYXJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)N)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-azidoethyl)-3-phenyl-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




